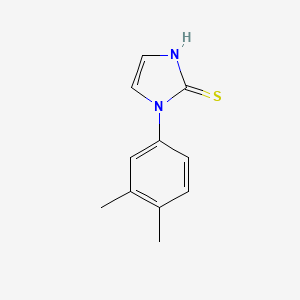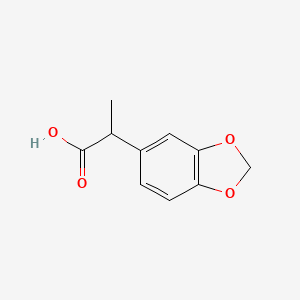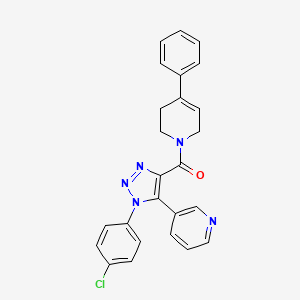![molecular formula C16H21N5O3S2 B2514306 1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1904414-34-1](/img/structure/B2514306.png)
1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N5O3S2 and its molecular weight is 395.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bacterial Infections Treatment
Sulfonamides, such as sulfamoxole and trimethoprim, have been studied for their antibacterial properties. Clinical trials have demonstrated their effectiveness in treating bacterial infections, including those of the gastrointestinal tract, skin, and gynecological adnexes. For example, a combination of sulfamoxole and trimethoprim showed antibacterial activity in various bacterial infections, highlighting the potential of sulfonamides in medical applications (Etzel, Lehmann, Steiner, & Wesenberg, 1976).
Role in Treating Resistant Infections
Sulfonamides have also been explored for their potential in treating resistant infections. For instance, there's evidence suggesting that Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, may be susceptible to trimethoprim-sulfamethoxazole (TMP-SMX), challenging the belief that it's resistant to this antibiotic combination. This opens up possibilities for using TMP-SMX in treating drug-resistant tuberculosis, highlighting the need for further research to evaluate its effectiveness as an antituberculous drug (Forgacs, Wengenack, Hall, Zimmerman, Silverman, & Roberts, 2009).
Environmental and Human Exposure Studies
Research into sulfonamide compounds extends beyond their therapeutic use to include studies on environmental exposure and its impact on human health. For instance, investigations on the presence of perfluorinated alkyl sulfonamides (PFASs) in indoor and outdoor environments have provided valuable data on human exposure levels. Such studies are crucial for understanding the environmental presence of sulfonamide compounds and their potential health implications (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of sulfonamide compounds are also areas of significant research interest. Studies have investigated how these compounds are absorbed, metabolized, and excreted in humans, providing insights into their safety, efficacy, and potential drug interactions. For example, research on INCB018424, a selective inhibitor involving sulfonamide structure, has detailed its metabolism, excretion, and pharmacokinetics in humans, contributing to our understanding of how these drugs function at a molecular level and their implications for treatment (Shilling et al., 2010).
properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-propan-2-ylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S2/c1-10(2)21-12(4)15(11(3)19-21)26(23,24)18-6-7-20-9-17-13-5-8-25-14(13)16(20)22/h5,8-10,18H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLONSRKJBLVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2514230.png)
![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)


![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)
![(4-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514239.png)



